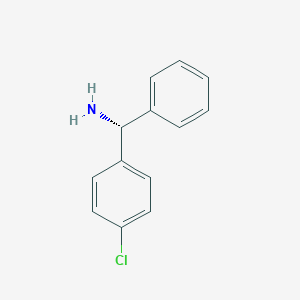

(R)-(4-Chlorophenyl)(phenyl)methanamine

Overview

Description

(R)-(4-Chlorophenyl)(phenyl)methanamine is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity of Complexes : A study by Mbugua et al. (2020) in "ACS Omega" reported the synthesis and characterization of palladium(II) and platinum(II) complexes using (R)-(phenyl)methanamine as a ligand. These complexes demonstrated significant anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).

Transfer Hydrogenation Reactions : Karabuğa et al. (2015) in "Tetrahedron Letters" synthesized (4-Phenylquinazolin-2-yl)methanamine, a derivative of (R)-(4-Chlorophenyl)(phenyl)methanamine, which was used in transfer hydrogenation reactions. This study highlights the compound's application in chemical synthesis (Karabuğa et al., 2015).

Pharmacology of Ketamine : Chen (1969) discussed the pharmacology of ketamine, a derivative of arylcycloalkylamines, which includes this compound. This study offers insights into the neuropharmacologic properties of such compounds (Chen, 1969).

Luminescent Platinum(II) Complexes : A study by Lai et al. (1999) in "Inorganic Chemistry" involved the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives of this compound. The research focused on metal-metal and ligand-ligand interactions in these complexes (Lai et al., 1999).

Inhibitory Properties for Alzheimer's Treatment : Kumar et al. (2013) in "EXCLI Journal" synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives using this compound. These compounds showed potent inhibitory activities against acetylcholinesterase and monoamine oxidase, indicating potential use in Alzheimer's disease treatment (Kumar et al., 2013).

Cycloisomerization of Alkynols Catalysis : Liu et al. (2010) in "Chemistry" synthesized a new ruthenium complex using this compound. This complex was catalytically active for cycloisomerization of alkynols, a significant process in organic synthesis (Liu et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs . They are used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Amines, in general, undergo reversible salt formation under acidic conditions . This reaction is common with 3º-amines, and the salts are usually soluble in water .

Pharmacokinetics

Pharmacokinetic data can be analyzed using various computational tools and models . These tools can help in understanding the drug’s bioavailability, its distribution within the body, how it is metabolized, and how it is excreted from the body.

Result of Action

The reaction of amines with nitrous acid can lead to the formation of unstable intermediates, which decompose in solution to yield various products .

Action Environment

The action, efficacy, and stability of ®-(4-Chlorophenyl)(phenyl)methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the mode of action of amines .

Properties

IUPAC Name |

(R)-(4-chlorophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODXGEQUOEKN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

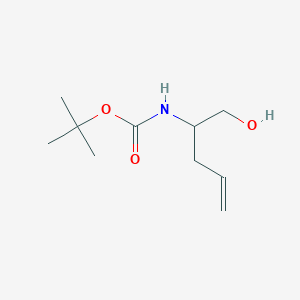

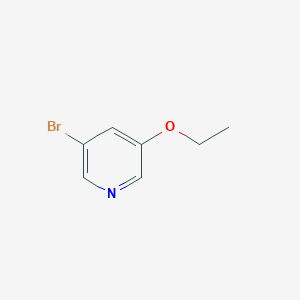

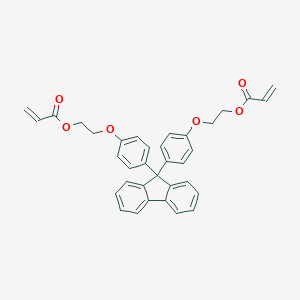

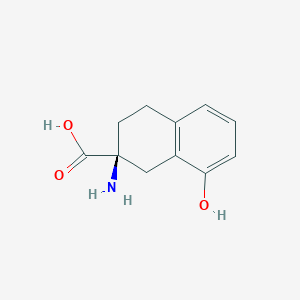

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)